molecular formula C14H19FN2O2S B7464789 4-fluoro-N-(2,3,4,5,6,7-hexahydroazocin-8-yl)-2-methylbenzenesulfonamide

4-fluoro-N-(2,3,4,5,6,7-hexahydroazocin-8-yl)-2-methylbenzenesulfonamide

Cat. No.: B7464789
M. Wt: 298.38 g/mol
InChI Key: ANFGYJFALJBMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2,3,4,5,6,7-hexahydroazocin-8-yl)-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in medicinal chemistry. This compound is a sulfonamide derivative that has been shown to exhibit promising biological activities, making it a valuable target for drug discovery and development.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2,3,4,5,6,7-hexahydroazocin-8-yl)-2-methylbenzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes are responsible for the conversion of carbon dioxide to bicarbonate ions, which is essential for various physiological processes. Inhibition of these enzymes leads to a decrease in bicarbonate ion production, resulting in a decrease in the activity of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase enzymes, leading to a decrease in bicarbonate ion production. This has been shown to have potential applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 4-fluoro-N-(2,3,4,5,6,7-hexahydroazocin-8-yl)-2-methylbenzenesulfonamide in lab experiments include its potent inhibitory activity against carbonic anhydrase enzymes, making it a potential candidate for the treatment of various diseases. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research of 4-fluoro-N-(2,3,4,5,6,7-hexahydroazocin-8-yl)-2-methylbenzenesulfonamide. These include:
1. Further studies to determine its safety and efficacy in humans.
2. Development of more potent and selective inhibitors of carbonic anhydrase enzymes.
3. Investigation of its potential applications in the treatment of other diseases such as osteoporosis and obesity.
4. Development of new synthetic routes for the synthesis of this compound.
5. Investigation of its potential applications in imaging and diagnostics.

Synthesis Methods

The synthesis of 4-fluoro-N-(2,3,4,5,6,7-hexahydroazocin-8-yl)-2-methylbenzenesulfonamide involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with hexahydroazocine in the presence of a base. The resulting product is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

4-fluoro-N-(2,3,4,5,6,7-hexahydroazocin-8-yl)-2-methylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance and fluid secretion. This makes it a potential candidate for the treatment of diseases such as glaucoma, epilepsy, and cancer.

Properties

IUPAC Name

4-fluoro-N-(2,3,4,5,6,7-hexahydroazocin-8-yl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2S/c1-11-10-12(15)7-8-13(11)20(18,19)17-14-6-4-2-3-5-9-16-14/h7-8,10H,2-6,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFGYJFALJBMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=NCCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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